4-(3-{[N'-(4-chlorophenyl)-N-(4-methoxybenzyl)carbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoic acid
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Overview
Description
4-(3-{[N’-(4-chlorophenyl)-N-(4-methoxybenzyl)carbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzoic acid moiety, a pyrrolidinyl group, and a carbamimidoyl sulfanyl linkage, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{[N’-(4-chlorophenyl)-N-(4-methoxybenzyl)carbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoic acid typically involves multiple steps, starting with the preparation of the core benzoic acid structureFor instance, the reaction may involve the use of chlorinated aromatic compounds, methoxybenzyl derivatives, and sulfur-containing reagents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-{[N’-(4-chlorophenyl)-N-(4-methoxybenzyl)carbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbamimidoyl group, leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can introduce various functional groups into the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound’s potential biological activity could be explored for the development of new therapeutic agents, particularly in the areas of anti-inflammatory or anticancer research.
Mechanism of Action
The mechanism of action of 4-(3-{[N’-(4-chlorophenyl)-N-(4-methoxybenzyl)carbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure suggests that it may act as an inhibitor or modulator of certain biological pathways, potentially affecting processes like signal transduction or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
4-(3-{[N’-(1,3-Benzodioxol-5-ylmethyl)-N-(4-fluorophenyl)carbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoic acid: This compound shares a similar core structure but features different substituents on the aromatic rings, which may result in different chemical and biological properties.
Acetamide, N-(4-chlorophenyl)-: Another related compound with a simpler structure, often used in studies of aromatic substitution reactions.
Uniqueness
The uniqueness of 4-(3-{[N’-(4-chlorophenyl)-N-(4-methoxybenzyl)carbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoic acid lies in its combination of functional groups and the potential for diverse chemical reactivity. This makes it a valuable compound for exploring new synthetic methodologies and investigating its potential biological activities.
Properties
Molecular Formula |
C26H22ClN3O5S |
---|---|
Molecular Weight |
524.0 g/mol |
IUPAC Name |
4-[3-[N-(4-chlorophenyl)-N'-[(4-methoxyphenyl)methyl]carbamimidoyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C26H22ClN3O5S/c1-35-21-12-2-16(3-13-21)15-28-26(29-19-8-6-18(27)7-9-19)36-22-14-23(31)30(24(22)32)20-10-4-17(5-11-20)25(33)34/h2-13,22H,14-15H2,1H3,(H,28,29)(H,33,34) |
InChI Key |
QRENDNAVTODBDF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN=C(NC2=CC=C(C=C2)Cl)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
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